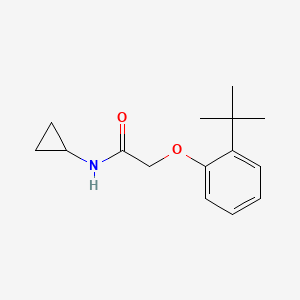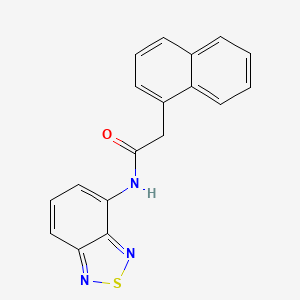
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime, also known as PTIO, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes excess NO from the system and prevents it from causing oxidative damage. The reaction between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime and NO is highly specific and does not react with other reactive oxygen species.
Biochemical and Physiological Effects
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its specificity for NO. This allows researchers to selectively scavenge excess NO without affecting other reactive oxygen species. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is relatively stable and can be stored for long periods of time. However, one limitation of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is that it can be toxic at high concentrations. Researchers must carefully titrate the concentration of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime to avoid toxicity.
Orientations Futures
There are several future directions for research on 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. One area of interest is the development of new NO scavengers that are more effective and less toxic than 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. Additionally, researchers are exploring the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of various diseases, including hypertension, diabetes, and neurodegenerative diseases. Finally, researchers are investigating the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime as a tool for studying the role of NO in various physiological processes.
Conclusion
In conclusion, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a widely used NO scavenger that has a variety of biochemical and physiological effects. Its specificity for NO makes it a valuable tool for studying the role of NO in various physiological processes. While there are some limitations to its use, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has proven to be a valuable tool for researchers in the field of oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in ethanol or methanol at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive production of NO can lead to oxidative stress and tissue damage. 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is used to scavenge excess NO and prevent oxidative damage.
Propriétés
IUPAC Name |
(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUCUMTJPZPEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)



![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
